molecular formula C12H14BrN5OS B4015396 N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide

N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide

Cat. No. B4015396
M. Wt: 356.24 g/mol
InChI Key: GLPSURKKEVAYGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrazole derivatives involves multiple steps, including the reaction of substituted phenyl furans or thiophenes with various reagents to introduce the tetrazole moiety. A notable method includes the conversion of organic acids into esters, hydrazides, and subsequently, tetrazole derivatives through reactions with azides or other nitrogen-containing reagents in the presence of catalysts like sodium hydride or ammonium chloride (Shilpa A.S & Satish Kumar.M, 2023; Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

Crystal structure analysis of similar tetrazole compounds reveals the planarity of the tetrazole rings and their lack of conjugation with adjacent aryl groups. The molecular structures are often determined using X-ray crystallography, showing specific crystal system orientations and intermolecular interactions (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Tetrazole derivatives undergo various chemical reactions, including electrophilic substitution, which can introduce additional functional groups like bromine or nitro groups into the molecule. These reactions are influenced by the presence of substituents on the tetrazole ring and the reaction conditions, such as the solvent and temperature (K. Clarke et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of tetrazole derivatives are closely related to their molecular structure. The presence of substituents like bromine or sulfonamide groups can affect these properties, influencing their behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

Tetrazole compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, potential for substitution reactions, and ability to form stable crystalline structures. These properties are essential for their application in synthetic chemistry and materials science (H. Veisi et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5OS/c1-3-10(20-12-15-16-17-18(12)2)11(19)14-9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSURKKEVAYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide
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N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide
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N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide
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N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide
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N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide
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N-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide

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